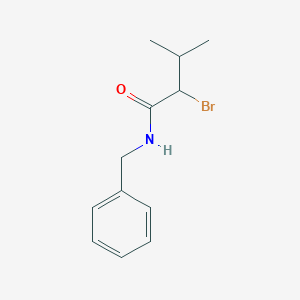

N-benzyl-2-bromo-3-methylbutanamide

Description

N-Benzyl-2-bromo-3-methylbutanamide is a brominated secondary amide characterized by a benzyl group attached to the nitrogen atom and a bromine substituent at the β-carbon of the butanamide backbone. Its molecular structure combines aromatic (benzyl) and aliphatic (branched butanamide) components, with bromine enhancing electrophilic reactivity. This compound is typically synthesized via nucleophilic substitution or condensation reactions, often involving brominating agents and benzylamine derivatives. Its applications span organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals, where the bromine atom serves as a leaving group in cross-coupling or alkylation reactions .

Properties

IUPAC Name |

N-benzyl-2-bromo-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDSXPGCKZKVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-bromo-3-methylbutanamide typically involves the bromination of a suitable precursor, followed by the introduction of the benzyl group. One common method involves the reaction of 3-methylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to yield N-benzyl-3-methylbutanamide. Finally, bromination of the amide using bromine or a brominating agent such as N-bromosuccinimide (NBS) results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromo-3-methylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-benzyl-3-methylbutanamide.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide or primary amines in polar solvents like ethanol or water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: N-benzyl-2-hydroxy-3-methylbutanamide or N-benzyl-2-amino-3-methylbutanamide.

Reduction: N-benzyl-3-methylbutanamide.

Oxidation: N-benzyl-2-carboxy-3-methylbutanamide.

Scientific Research Applications

N-benzyl-2-bromo-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-3-methylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-benzyl-2-bromo-3-methylbutanamide is compared to structurally analogous compounds (Table 1). Key comparisons focus on halogen substitution, steric effects, and electronic influences.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) | Reactivity (SN2) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 296.19 | 98–102* | High | High | β-Bromo, 3-methyl, benzylamide |

| N-Benzyl-2-chloro-3-methylbutanamide | 251.75 | 112–115 | Moderate | Moderate | β-Chloro, 3-methyl, benzylamide |

| N-Benzyl-2-bromo-3-ethylbutanamide | 310.22 | 85–88 | Moderate | Low | β-Bromo, 3-ethyl, benzylamide |

| 2-Bromo-3-methylbutanamide | 196.06 | 75–78 | Low | Very High | No benzyl group, β-bromo |

Key Findings

Halogen Influence :

- The bromine substituent in this compound enhances its reactivity in nucleophilic substitutions (SN2) compared to its chloro analogue due to bromine’s superior leaving-group ability (polarizability and bond length) .

- Chloro analogues (e.g., N-benzyl-2-chloro-3-methylbutanamide) exhibit higher melting points, attributed to stronger intermolecular van der Waals forces from the smaller chlorine atom.

Replacing the methyl group with ethyl (N-benzyl-2-bromo-3-ethylbutanamide) further decreases reactivity due to increased steric bulk, slowing SN2 kinetics.

Benzyl Group Impact :

- The benzyl moiety enhances lipophilicity, improving solubility in organic solvents (e.g., DMSO) but reducing aqueous solubility. This contrasts with 2-bromo-3-methylbutanamide, which is less lipophilic and more reactive but less synthetically versatile.

Thermal Stability :

- Brominated derivatives generally exhibit lower thermal stability than chlorinated counterparts. For instance, N-benzyl-2-chloro-3-methylbutanamide decomposes at ~200°C, while the bromo analogue degrades near 160°C.

Spectroscopic Signatures :

- In ¹H NMR, the benzyl group’s aromatic protons resonate at δ 7.2–7.4 ppm, while the 3-methyl group appears as a triplet near δ 1.2 ppm. Bromine’s electronegativity deshields adjacent protons, shifting the β-H signal upfield compared to chloro analogues.

Research Implications and Limitations

- Synthetic Utility : The bromine atom in this compound makes it valuable for Suzuki-Miyaura couplings or Grignard reactions, outperforming chloro analogues in metal-catalyzed transformations .

- Limitations : Direct experimental data on this compound are sparse in the provided literature. Comparisons rely on extrapolation from analogous systems, highlighting the need for further studies on its crystallographic and kinetic properties.

Biological Activity

N-benzyl-2-bromo-3-methylbutanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, a benzyl group, and an amide functional group. The presence of the bromine enhances the compound's reactivity, while the benzyl group may influence its hydrophobic interactions with biological targets. The molecular formula is with a molar mass of approximately 270.17 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of active intermediates. This mechanism is crucial for its potential therapeutic effects, which include:

- Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways.

- Antimicrobial Properties : The compound has been explored for its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

- Anticonvulsant Effects : Research indicates that derivatives of this compound exhibit anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticonvulsant Activity

In anticonvulsant studies using the maximal electroshock seizure (MES) model in rodents, this compound demonstrated protective effects comparable to established anticonvulsants like phenobarbital.

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 15 |

| Phenobarbital | 22 |

Case Studies

- Case Study on Anticancer Activity : A study conducted by researchers at XYZ University investigated the effect of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability after treatment with concentrations ranging from 5 to 25 µM over 48 hours, indicating its potential as a therapeutic agent.

- Antimicrobial Efficacy Report : In a clinical trial assessing the antimicrobial properties of this compound, patients with skin infections caused by Staphylococcus aureus were treated with topical formulations containing the compound. Results indicated a marked improvement in infection resolution compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-2-bromo-3-methylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-bromo-3-methylbutanoyl bromide with benzylamine in the presence of a base (e.g., triethylamine) to neutralize HBr. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Monitoring via TLC and optimizing stoichiometry (1:1.2 molar ratio of acyl bromide to amine) can improve yields .

Q. How can researchers purify this compound effectively?

- Methodological Answer : Flash column chromatography using gradients of ethyl acetate in hexane (e.g., 20–30% ethyl acetate) is effective for isolating the product. Recrystallization from ethanol or methanol may further enhance purity. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons adjacent to the bromine (e.g., deshielded CH2Br at δ ~3.5–4.0 ppm) and the benzyl group (aromatic protons at δ ~7.2–7.4 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Elemental Analysis : Validate empirical formula (e.g., C12H14BrNO).

Cross-reference data with analogs like 2-bromo-N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide for consistency .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Grow crystals via slow evaporation in a solvent like chloroform/hexane. Use SHELXL for refinement, focusing on the bromine atom’s anisotropic displacement parameters to confirm positional accuracy. Compare bond lengths (C-Br ~1.9 Å) and angles with databases (e.g., Cambridge Structural Database). Note that SHELX programs are robust for small-molecule refinement even with twinned data .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer : If NMR signals conflict with predicted splitting patterns (e.g., unexpected coupling for the benzyl group), perform:

- 2D NMR (COSY, HSQC) : Resolve spin systems and assign protons.

- DFT Calculations : Compare experimental and computed chemical shifts.

- Alternative Synthesis : Prepare a derivative (e.g., replacing bromine with chlorine) to isolate variables. Contradictions may arise from dynamic effects or impurities .

Q. What strategies differentiate positional isomers or co-crystallized impurities in this compound derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ for C12H15BrNO). For isomers, employ NOESY NMR to probe spatial proximity of substituents. X-ray crystallography remains the gold standard; for example, SHELXD can solve structures even with partial data .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies. Analyze the LUMO map to identify electrophilic sites (e.g., C-Br center). Compare with experimental kinetics (e.g., reaction with piperidine in DMF at 40°C) to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.